molecular formula C17H20N2O4S2 B12122600 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12122600
M. Wt: 380.5 g/mol
InChI Key: BVZLVOYDJNOCOQ-PTNGSMBKSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Biological Activity

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_2O_4S, with a molecular weight of 396.54 g/mol. The structure includes a thiazolidinone core, which is known for its pharmacological properties, and a morpholine ring that enhances its biological activity.

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_2O_4S
Molecular Weight396.54 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically follows a multi-step process involving the formation of the thiazolidinone core through the reaction of a thioamide with an α-halo carbonyl compound. Subsequent steps include the formation of the benzylidene derivative and final modifications to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of fungal membrane integrity.

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The presence of the morpholine group may enhance cellular uptake and bioavailability, contributing to its efficacy.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Mechanism : In another study focusing on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed that the compound induced G1 phase cell cycle arrest .

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2O4S2/c1-3-23-13-5-4-12(10-14(13)21-2)11-15-16(20)19(17(24)25-15)18-6-8-22-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3/b15-11-

InChI Key

BVZLVOYDJNOCOQ-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)OC

Origin of Product

United States

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